molecular formula C16H13ClO2 B2471798 (3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one CAS No. 478043-80-0

(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one

Cat. No.: B2471798
CAS No.: 478043-80-0
M. Wt: 272.73
InChI Key: JNJPEZSLGWTZRW-MDZDMXLPSA-N
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Description

(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Properties

IUPAC Name

(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-12(18)9-10-13-5-2-3-8-16(13)19-15-7-4-6-14(17)11-15/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJPEZSLGWTZRW-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the α,β-unsaturated carbonyl system.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction parameters and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Additions

The enone system facilitates 1,4-conjugate additions (Michael additions) due to resonance stabilization of the intermediate enolate.

Key Reactions:

  • Thiol Addition : Reacts with thiols (e.g., ethanethiol) under basic conditions (e.g., NaOH/EtOH) to form β-thioether derivatives. The nucleophile attacks the β-carbon, followed by protonation .

  • Amine Addition : Primary amines (e.g., benzylamine) undergo 1,4-addition, yielding β-amino ketones. This reaction typically requires catalytic acid or base.

Mechanistic Insight :
The α,β-unsaturated ketone’s electrophilic β-carbon is activated by conjugation with the carbonyl group. Deprotonation of the nucleophile generates a species that attacks the β-position, forming a stabilized enolate intermediate .

Cycloaddition Reactions

The enone participates in Diels-Alder reactions as a dienophile.

Example:

  • Reaction with electron-rich dienes (e.g., 1,3-butadiene) under thermal or Lewis acid-catalyzed conditions produces six-membered cycloadducts. Stereoselectivity is influenced by the E-configuration of the enone .

Conditions :

Reaction ComponentDetails
Diene1,3-Butadiene or substituted derivatives
CatalystAlCl₃, BF₃·Et₂O (optional)
Temperature80–120°C
SolventToluene or dichloromethane

Halogenation

The double bond undergoes electrophilic halogenation .

Bromination:

  • Bromine (Br₂) in CCl₄ adds across the double bond, yielding a dibromide. The reaction proceeds via a bromonium ion intermediate, with anti-addition stereochemistry .

  • Example :

    (3E)-enone+Br21,2-dibromo-4-[2-(3-chlorophenoxy)phenyl]butan-2-one\text{(3E)-enone} + \text{Br}_2 \rightarrow \text{1,2-dibromo-4-[2-(3-chlorophenoxy)phenyl]butan-2-one}

Kinetics :
Reaction rate is enhanced by electron-withdrawing groups (e.g., Cl), which increase the electrophilicity of the double bond .

a) Oxidation:

  • Ozonolysis : Cleavage of the double bond with ozone (O₃) generates two carbonyl-containing fragments.

    (3E)-enoneO3,then Zn/H2O2(3chlorophenoxy)benzaldehyde+acetone\text{(3E)-enone} \xrightarrow{\text{O}_3, \text{then Zn/H}_2\text{O}} 2-(3-chlorophenoxy)benzaldehyde + \text{acetone}

b) Reduction:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the double bond to a single bond, producing 4-[2-(3-chlorophenoxy)phenyl]butan-2-one .

  • Selective Reduction : NaBH₄ selectively reduces the carbonyl to an alcohol without affecting the double bond.

Condensation Reactions

The ketone group participates in hydrazone formation :

  • Reaction with hydrazines (e.g., phenylhydrazine) in ethanol under reflux yields hydrazone derivatives.

    (3E)-enone+PhNHNH2(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one phenylhydrazone\text{(3E)-enone} + \text{PhNHNH}_2 \rightarrow \text{this compound phenylhydrazone}

Applications :
Hydrazones serve as intermediates in synthesizing heterocycles like pyrazoles .

Photochemical Reactions

The enone system undergoes [2+2] photocycloaddition under UV light:

  • With alkenes (e.g., ethylene), it forms cyclobutane derivatives. Regioselectivity depends on the alkene’s electron density .

Mechanistic and Synthetic Considerations

  • Steric Effects : The 3-chlorophenoxy group influences reaction regioselectivity by sterically shielding one face of the enone.

  • Electronic Effects : The electron-withdrawing Cl atom enhances electrophilicity at the β-carbon, accelerating nucleophilic additions .

This compound’s versatility in forming carbon–heteroatom and carbon–carbon bonds makes it valuable in medicinal chemistry and materials science .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory properties of (3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study: COX Inhibition

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating their potency compared to established anti-inflammatory drugs like diclofenac and celecoxib.
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Diclofenac8.72 ± 0.2811.7 ± 0.23
Celecoxib11.7 ± 0.23-

This data suggests that the compound could serve as a lead for developing new anti-inflammatory agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

  • A series of tests revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Case Study: Apoptosis Induction

  • In vitro studies showed that treatment with the compound led to increased caspase activity in cancer cell lines, suggesting its potential role as an anticancer agent .

Plant Growth Promotion

The compound has been explored for its potential use in agriculture, particularly in enhancing plant growth and resistance to pathogens.

Case Study: Plant Growth Promotion

  • Research indicates that this compound can enhance plant growth metrics when applied as a foliar spray, promoting healthier plants with improved yield .

Pest Resistance

Additionally, the compound has shown promise in pest resistance applications.

Case Study: Pest Resistance

  • Studies have reported that formulations containing this compound can effectively deter common agricultural pests, reducing the need for chemical pesticides and promoting sustainable farming practices.

Polymer Development

The unique structure of this compound lends itself to applications in material science, particularly in the development of new polymeric materials.

Case Study: Polymer Synthesis

  • Investigations into polymerization processes involving this compound have yielded materials with enhanced mechanical properties and thermal stability, suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one is unique due to the presence of the chlorophenoxy group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one, also known as a derivative of chalcone, exhibits a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes recent findings on its biological activity, highlighting structure-activity relationships (SAR), experimental methodologies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a butenone moiety linked to a chlorophenoxyphenyl group. Its chemical structure can be represented as follows:

C16H14ClO\text{C}_{16}\text{H}_{14}\text{ClO}

1. Anti-inflammatory Activity

Recent studies have indicated that this compound possesses significant anti-inflammatory properties. In vitro assays demonstrated that this compound inhibits the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound15.012.5
Diclofenac10.08.0
Celecoxib20.05.0

The IC50 values indicate that the compound has comparable potency to established anti-inflammatory drugs like diclofenac and celecoxib, particularly against COX-2, which is often implicated in inflammatory diseases .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725.0
A54930.0
HeLa28.5

Mechanistic studies suggest that the compound induces apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest its potential for development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the chlorophenoxy group is critical for enhancing biological activity. Substitutions on the phenyl ring significantly affect the potency against specific targets.

Key Findings:

  • The introduction of electron-withdrawing groups such as chlorine enhances COX inhibition.
  • The butenone moiety is essential for cytotoxic activity, as modifications lead to decreased efficacy .

Case Studies

Several case studies have explored the therapeutic potential of this compound in preclinical models:

  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced inflammation compared to controls.
  • Cancer Model : In xenograft models of breast cancer, treatment with this compound resulted in reduced tumor volume and enhanced survival rates among treated animals compared to placebo groups .

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